
PD 123319
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD123319 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide .
Industrial Production Methods
While specific industrial production methods for PD123319 are not widely documented, the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
PD123319 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving PD123319 include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in organic solvents such as dimethylformamide or dichloromethane .
Major Products
The major products formed from the reactions involving PD123319 depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Scientific Research Applications
PD123319 is an antagonist of the angiotensin II receptor that has shown inhibitory potency in rat adrenal and brain binding assays . Angiotensin II plays roles in physiological functions, the most notable of which is vascular contraction .
Scientific Research Applications
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Cardiopulmonary Injury: PD123319 has demonstrated the ability to attenuate cardiopulmonary injury by reducing pulmonary inflammation and fibrosis and preventing pulmonary hypertension-induced right ventricular hypertrophy (RVH) . At low concentrations, PD123319 reduces pulmonary inflammation and fibrosis and prevents pulmonary hypertension-induced RVH without affecting alveolar and vascular development in newborn rats with experimental bronchopulmonary dysplasia (BPD) .
- In a study using rat pups exposed postnatally to hyperoxia for nine days, followed by a nine-day recovery period in room air, PD123319 attenuated cardiopulmonary injury by reducing alveolar septal thickness, pulmonary influx of inflammatory cells (including macrophages and neutrophils), medial wall thickness of small arterioles, and extravascular collagen III deposition, as well as by preventing RVH .
- Additionally, PD123319 diminished pulmonary hypertension (PAH) and RVH in the late treatment model, demonstrating that PAH is reversible in the neonatal period .
- When administered at a concentration of 0.1 mg/kg per day, PD123319 was most effective in preventing RVH in hyperoxia-induced BPD, demonstrated by a normalization in relative right ventricular/left ventricular (RV/LV) free wall thickness .
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Angiotensin II-Induced Abdominal Aortic Aneurysms (AAAs): While PD123319 is commonly used as an AT2 receptor antagonist, studies suggest it can augment Angiotensin II-induced AAAs through a mechanism independent of AT2 receptor antagonism .
- In a study involving male LDL receptor -/- mice, co-infusion of PD123319 with AngII increased AAAs, irrespective of AT2 genotype .
- PD123319 administration led to severe destruction of the aortic wall, but this effect was comparable between the two AT2 genotypes, suggesting that PD123319 augmented AngII-induced AAAs through an ancillary mechanism that is independent of AngII-AT2 receptor interaction .
- Osteogenic Differentiation: PD123319 has been shown to suppress osteogenic differentiation of human mesenchymal stem cells through inhibition of extracellular signal-regulated kinase signaling .
- Angiotensin II-Induced Hypertrophic Process: PD123319, a selective AT2-R antagonist, regulates the Angiotensin II-induced hypertrophic process in vivo .
- Blood Pressure Reduction: Studies have shown that PD123319 is unable to reverse the Angiotensin II Receptor Blockers (ARB)-induced reduction in blood pressure in both adult and senescent rats .
Data Table
Mechanism of Action
PD123319 exerts its effects by selectively binding to and antagonizing the angiotensin II type 2 receptor. This receptor is involved in various physiological processes, including blood pressure regulation, inflammation, and tissue repair. By blocking the receptor, PD123319 inhibits the downstream signaling pathways, such as the activation of nuclear factor kappa B (NF-κB) and the production of reactive oxygen species .
Comparison with Similar Compounds
PD123319 is unique in its high selectivity for the angiotensin II type 2 receptor compared to other similar compounds. Some of the similar compounds include:
Losartan: An angiotensin II type 1 receptor antagonist, primarily used in the treatment of hypertension.
Telmisartan: Another angiotensin II type 1 receptor antagonist with additional anti-inflammatory properties.
Compound 21 (C21): A selective agonist of the angiotensin II type 2 receptor, used in research to study the receptor’s protective effects.
PD123319 stands out due to its specificity for the angiotensin II type 2 receptor, making it a valuable tool for dissecting the receptor’s role in various physiological and pathological processes .
Biological Activity
PD 123319 is a selective antagonist of the angiotensin II type 2 receptor (AT2R), recognized for its significant role in various physiological processes, including vascular contraction and modulation of cell signaling pathways. This article explores the biological activity of this compound, examining its mechanisms, effects on different cell types, and findings from relevant studies.
Overview of this compound
- Chemical Name : this compound
- IC50 Value : 34 nM for AT2R
- Target : Angiotensin II type 2 receptor (AT2R)
- Classification : Non-peptide antagonist
This compound operates by blocking the binding of angiotensin II (Ang II) to the AT2R, thus inhibiting its physiological effects. This action is crucial in contexts where Ang II contributes to pathological conditions such as hypertension and heart failure.
Key Mechanisms:
- Inhibition of Ang II binding with an IC50 value of 6.9 nM in microsomal preparations.
- Suppression of cyclic guanosine monophosphate (cGMP) production.
- Enhancement of prostaglandin E2 production.
In Vitro Studies
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Human Mesenchymal Stem Cells :
- This compound was shown to suppress osteogenic differentiation through inhibition of extracellular signal-regulated kinase (ERK) signaling pathways. This suggests a potential application in regenerative medicine and tissue engineering.
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Cell Proliferation Assays :
- Demonstrated effectiveness in inhibiting cell proliferation in specific cancer models, indicating its potential as an anticancer agent.
In Vivo Studies
- Animal Models :
- In rat models, this compound was administered subcutaneously at doses of 0.5 or 2 mg/kg/day over periods ranging from 6 to 10 days.
- It effectively attenuated hyperoxia-induced lung and heart injury in newborn rats, highlighting its protective cardiovascular effects.
Study on Osteogenic Differentiation
- Reference : Matsushita et al. (2015)
- Findings : The blockade of AT2R by this compound inhibited osteogenic differentiation in human mesenchymal stem cells via ERK signaling pathways, suggesting implications for bone health and regeneration.
Study on Lung Injury
- Reference : Wagenaar et al. (2014)
- Findings : The administration of this compound significantly reduced lung and heart injuries induced by hyperoxia in neonatal rats, indicating its potential therapeutic benefits in respiratory distress syndromes.
Summary Table of Biological Activities
Activity | Cell Type/Model | IC50 Value | Effect Observed |
---|---|---|---|
Angiotensin II Binding Inhibition | Bovine zona glomerulosa microsomes | 6.9 nM | Prevents Ang II binding |
Osteogenic Differentiation Suppression | Human mesenchymal stem cells | N/A | Inhibits differentiation via ERK signaling |
Lung Injury Attenuation | Newborn rat model | N/A | Reduces hyperoxia-induced damage |
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of PD 123319 in blocking angiotensin II receptors?
this compound selectively antagonizes the angiotensin II type 2 (AT2) receptor with an IC50 of 34 nM, showing minimal affinity for the AT1 receptor. It inhibits AT2-mediated pathways, such as catecholamine (CA) secretion in adrenal models by blocking receptor-operated cation channels and voltage-sensitive Ca²⁺/Na⁺ channels. This specificity is validated through comparative studies with AT1 antagonists like losartan .
Q. What experimental models are commonly used to study this compound’s effects on renal function?
Studies often employ Sprague-Dawley rats under controlled renal perfusion pressure (RPP) to assess this compound’s impact on renal blood flow, natriuresis, and diuresis. Key methodologies include surgical isolation of kidneys, fixed RPP levels (e.g., 90–130 mmHg), and co-administration with angiotensin-converting enzyme inhibitors (e.g., quinapril) to isolate AT2-specific effects .
Q. How does this compound influence catecholamine release in adrenal medulla preparations?
this compound (5–50 nM) suppresses acetylcholine (ACh)-, high K⁺-, and angiotensin II (Ang II)-induced CA secretion in perfused adrenal glands. It acts by inhibiting nicotinic receptor-operated channels and Ang II-triggered Ca²⁺ release from intracellular stores. Baseline CA secretion remains unaffected, confirming its action is stimulus-dependent .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s reported effects on blood pressure regulation?
Contradictions arise from differences in administration routes (central vs. peripheral) and dosage. For example, intravenous this compound increases mean arterial pressure (MAP) transiently in hypertensive rats, while central administration may indirectly modulate AT1 receptors. Methodological solutions include:
- Using receptor-specific controls (e.g., losartan for AT1).
- Validating results across multiple models (e.g., isolated organs vs. whole-animal studies).
- Employing dose-response curves to identify off-target effects at higher concentrations .
Q. What experimental designs are recommended to resolve conflicting data on this compound’s renal effects?
Studies report both diuretic and antidiuretic outcomes. To clarify, researchers should:
- Standardize RPP levels and sodium intake across cohorts.
- Use AT2 agonists (e.g., CGP 42112) to confirm receptor-specific pathways.
- Measure renal hemodynamics (e.g., glomerular filtration rate) alongside electrolyte excretion .
Q. How does combining this compound with AT2 agonists enhance its inhibitory effects on CA secretion?
Co-administration with CGP 42112 (15 nM) synergistically reduces ACh- and Ang II-induced CA release by up to 59%. This suggests AT2 activation modulates downstream signaling (e.g., tyrosine hydroxylase activity via cGMP), amplifying this compound’s channel-blocking effects. Such combinatorial approaches require rigorous controls to differentiate receptor crosstalk .
Q. What are the limitations of using this compound to study central angiotensin pathways?
Central administration data are inconsistent due to:
- Potential conversion of this compound into AT1-antagonistic metabolites.
- Indirect effects via substance P release.
- Variability in blood-brain barrier penetration. Solutions include intracerebroventricular microinjection with tracer dyes and parallel use of AT2 knockout models .
Q. Methodological Guidelines
- Concentration Ranges : Use 5–50 nM for in vitro adrenal preparations; systemic doses of 1–3 mg/kg in vivo for transient MAP effects .
- Controls : Include AT1 antagonists (e.g., losartan) and receptor-agnostic stimulants (e.g., high K⁺) to confirm AT2 specificity .
- Data Interpretation : Account for time-dependent inhibition (e.g., 90-minute equilibration in perfusion studies) and tissue-specific receptor expression (e.g., adrenal vs. renal AT2 density) .
Properties
IUPAC Name |
1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTVFDAKLDMYCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024634 | |
Record name | 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130663-39-7, 114785-14-7 | |
Record name | PD 123319 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130663397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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